(2-Methylcyclopropyl)(phenyl)methanamine
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Overview
Description
(2-Methylcyclopropyl)(phenyl)methanamine is an organic compound with the molecular formula C11H15N It is a derivative of methanamine, where the hydrogen atoms are substituted with a 2-methylcyclopropyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopropyl)(phenyl)methanamine typically involves the reaction of 2-methylcyclopropyl bromide with phenylmethanamine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclopropyl)(phenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methylcyclopropyl)(phenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylcyclopropyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-Methylcyclopropyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(2-Methylcyclopropyl)(phenyl)methane: Lacks the amine group, making it less reactive in certain chemical reactions.
(2-Methylcyclopropyl)(phenyl)acetic acid: Contains a carboxylic acid group, leading to different chemical properties and reactivity.
Uniqueness
(2-Methylcyclopropyl)(phenyl)methanamine is unique due to its combination of a cyclopropyl group and a phenyl group attached to a methanamine backbone. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(2-methylcyclopropyl)-phenylmethanamine |
InChI |
InChI=1S/C11H15N/c1-8-7-10(8)11(12)9-5-3-2-4-6-9/h2-6,8,10-11H,7,12H2,1H3 |
InChI Key |
BXYWWPNLOCZWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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